3-[4-(Methylthio)benzylamino]-pyridine
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Overview
Description
3-[4-(Methylthio)benzylamino]-pyridine, also known as MTBP, is a chemical compound that has been studied for its potential uses in scientific research. MTBP is a heterocyclic compound containing a pyridine ring and a benzyl group attached to a nitrogen atom. It is a versatile compound that has been found to have a variety of applications in research, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in biochemical studies.
Scientific Research Applications
3-[4-(Methylthio)benzylamino]-pyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in biochemical studies. In organic synthesis, this compound can be used in the synthesis of pyridine-containing compounds with potential pharmaceutical applications. As a catalyst, this compound can be used to promote the formation of carbon-carbon bonds in a variety of organic reactions. Finally, this compound can be used as a ligand in biochemical studies, such as in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[4-(Methylthio)benzylamino]-pyridine is not yet fully understood. However, it is believed that the electron-rich pyridine ring of this compound can interact with electron-poor sites on proteins, thus allowing it to act as a ligand in biochemical studies. Additionally, the methylthio group of this compound can act as an electron-withdrawing group, promoting the formation of carbon-carbon bonds in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, some studies have suggested that this compound has the potential to inhibit the activity of enzymes involved in the metabolism of drugs, thus affecting the pharmacokinetics of drugs. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[4-(Methylthio)benzylamino]-pyridine in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in biochemical studies. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It can be toxic and can cause irritation to the skin and eyes, so special safety precautions must be taken when handling it. Additionally, it can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for 3-[4-(Methylthio)benzylamino]-pyridine research. For example, it could be used in the development of new drugs or drug delivery systems. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore its potential uses in other areas of scientific research, such as catalysis and biochemistry.
Synthesis Methods
3-[4-(Methylthio)benzylamino]-pyridine can be synthesized in a two-step process. First, a reaction of 4-methylthiobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide yields the Schiff base product. This product is then reduced with a reducing agent such as sodium borohydride to yield this compound.
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12/h2-8,10,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLZLCTJSDJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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